![molecular formula C24H29ClN2O4S B4185854 4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B4185854.png)
4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine
Overview
Description
4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine is not fully understood. However, studies have shown that it acts as a potent antagonist of the dopamine D2 receptor and the sigma-1 receptor. It also inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine has various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It also has anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation-related conditions. In addition, it has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine in lab experiments include its high potency and selectivity for the dopamine D2 receptor and the sigma-1 receptor. It also has a long half-life, making it suitable for in vivo studies. However, the limitations include its poor solubility in water, which can make it difficult to administer in animal studies. It also has potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for the study of 4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine. One direction is to further investigate its mechanism of action and its potential use as a treatment for various medical conditions. Another direction is to develop new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the toxicity and safety of this compound in animal models. Finally, there is a need to develop new formulations of this compound that can improve its solubility and bioavailability.
Conclusion
In conclusion, 4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine is a chemical compound that has shown potential in medical research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in medical research.
Scientific Research Applications
4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine has potential applications in medical research. It has been studied for its potential use as a treatment for various medical conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have also shown that this compound has anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation-related conditions.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O4S/c25-22-17-21(32(29,30)27-12-4-5-13-27)8-9-23(22)31-18-24(28)26-14-10-20(11-15-26)16-19-6-2-1-3-7-19/h1-3,6-9,17,20H,4-5,10-16,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYVVGTQPHQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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